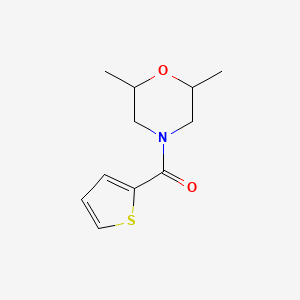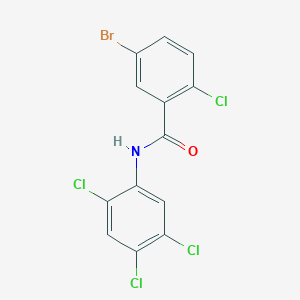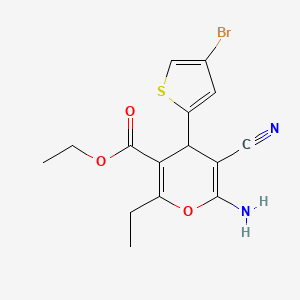
2,6-Dimethylmorpholin-4-yl 2-thienyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylmorpholin-4-yl 2-thienyl ketone is an organic compound that features a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and a thienyl ketone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylmorpholin-4-yl 2-thienyl ketone can be achieved through a Mannich reaction. This involves the aminoalkylation of a compound using formaldehyde solution and 2,6-dimethylmorpholine at a reflux temperature for 8 hours . The reaction conditions are mild and typically involve the use of common laboratory reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling large quantities of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethylmorpholin-4-yl 2-thienyl ketone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2,6-Dimethylmorpholin-4-yl 2-thienyl ketone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound may be used in the study of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism by which 2,6-Dimethylmorpholin-4-yl 2-thienyl ketone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the specific target. The pathways involved typically include binding to the active site of an enzyme or receptor, leading to changes in its activity or function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,6-Dimethylmorpholin-4-yl)ethanamine: This compound features a similar morpholine ring but with an ethanamine group instead of a thienyl ketone.
Thiophene derivatives: These compounds share the thienyl moiety and exhibit similar chemical properties and reactivity.
Uniqueness
2,6-Dimethylmorpholin-4-yl 2-thienyl ketone is unique due to the combination of the morpholine ring and thienyl ketone moiety. This structural feature imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Propriétés
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-6-12(7-9(2)14-8)11(13)10-4-3-5-15-10/h3-5,8-9H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOMQGRGBPERPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808337 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole](/img/structure/B4908044.png)
![2-ethoxy-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4908049.png)
![N-methyl-N-(4-phenoxybenzyl)-1-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B4908053.png)
![9-oxo-N-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B4908055.png)

![ethyl 1-(1,4-dithiepan-6-yl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4908065.png)

![N-butyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B4908079.png)
![N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-phenoxyacetamide](/img/structure/B4908088.png)
![N-prop-2-enyl-N-prop-2-ynyl-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4908097.png)
![1'-[(2-Nitrophenyl)methyl]spiro[indene-1,4'-piperidine]](/img/structure/B4908099.png)
![3,5-dimethyl-1-(4-nitrobenzoyl)-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B4908125.png)
